molecular formula C9H9N3O3 B13209475 5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid

5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13209475
M. Wt: 207.19 g/mol
InChI Key: BUBNVZXXVHVGIH-UHFFFAOYSA-N
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Description

5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both an isoxazole and an imidazole ring. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol. This mixture is then refluxed with phenacyl bromide in an ethanol-water solution to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide
  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of an isoxazole and an imidazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-methyl-3-(1-methylimidazol-2-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-5-6(9(13)14)7(11-15-5)8-10-3-4-12(8)2/h3-4H,1-2H3,(H,13,14)

InChI Key

BUBNVZXXVHVGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=NC=CN2C)C(=O)O

Origin of Product

United States

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